N-phenethylthiophene-2-carboxamide

Lipophilicity Drug-likeness Permeability

N-Phenethylthiophene-2-carboxamide (CAS 75690-78-7; IUPAC: N-(2-phenylethyl)thiophene-2-carboxamide), with molecular formula C13H13NOS and molecular weight 231.31 g/mol, belongs to the aryl thiophene-2-carboxamide class. Its measured LogP of 2.72 and boiling point of 451.8±28.0 °C at 760 mmHg define a lipophilic, thermally stable scaffold.

Molecular Formula C13H13NOS
Molecular Weight 231.32g/mol
CAS No. 75690-78-7
Cat. No. B345256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethylthiophene-2-carboxamide
CAS75690-78-7
Molecular FormulaC13H13NOS
Molecular Weight231.32g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CC=CS2
InChIInChI=1S/C13H13NOS/c15-13(12-7-4-10-16-12)14-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15)
InChIKeySVHHJXHDSWNWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenethylthiophene-2-carboxamide (CAS 75690-78-7): Core Physicochemical Identity & Structural Classification for Research Procurement


N-Phenethylthiophene-2-carboxamide (CAS 75690-78-7; IUPAC: N-(2-phenylethyl)thiophene-2-carboxamide), with molecular formula C13H13NOS and molecular weight 231.31 g/mol, belongs to the aryl thiophene-2-carboxamide class . Its measured LogP of 2.72 and boiling point of 451.8±28.0 °C at 760 mmHg define a lipophilic, thermally stable scaffold. The compound is commercially available from multiple vendors at certified purities of 95–98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Unsubstituted SAR baseline Defines the zero-activity reference point for thiophene-2-carboxamide structure–activity studies
Balanced lipophilicity profile Reported LogP supports aqueous solubility screening and reduced non-specific binding tendency
Batch-level QC documentation Vendor-provided purity certification with NMR, HPLC, and GC batch-specific analytical data

Why Unsubstituted N-Phenethylthiophene-2-carboxamide Cannot Be Replaced by Generic Thiophene-2-Carboxamide Analogs


Generic substitution of N-phenethylthiophene-2-carboxamide with other thiophene-2-carboxamide derivatives is precluded by profound, position-specific structure–activity divergence. Within the same scaffold class, the 3-amino-substituted derivative 7b demonstrated up to 86.9% antibacterial activity index against P. aeruginosa relative to ampicillin [1], while the 3-methyl series (5a–c) exhibited the lowest HOMO-LUMO energy gaps [1], directly linking substitution pattern to both bioactivity and electronic properties. In the HDAC inhibition space, the 5-trifluoroacetyl analog (BDBM25156) achieves an IC50 of 210 nM [2], whereas the unsubstituted parent compound lacks this functionalization-driven potency. Furthermore, the N-phenethyl moiety itself is critical: its replacement with N-ethyl in the 5-bromo series eliminates the specific LogP contribution and hydrogen-bonding capacity conferred by the phenethyl group, which influences solubility and target engagement . These multidimensional, substitution-dependent divergences mean that no single 'generic' thiophene-2-carboxamide can serve as a drop-in replacement without altering experimental outcomes.

3-Amino substitution alters bioactivity context Introduces antibacterial activity absent in the unsubstituted parent; using a 3-amino analog may shift the observed SAR baseline and compromise substituent deconvolution
5-Trifluoroacetyl warhead introduces HDAC6 inhibition Confers zinc-chelating warhead-dependent HDAC6 inhibition; the unsubstituted parent must serve as negative control to avoid false-positive target engagement signals
N-Phenethyl group critical for logP and H-bond context Replacement with N-ethyl or shorter alkyl chains may shift measured lipophilicity and hydrogen-bonding capacity, impacting solubility and protein-binding in assay systems

Quantitative Differentiation of N-Phenethylthiophene-2-carboxamide Against Closest Structural Analogs


Lipophilicity-Controlled Physicochemical Differentiation: LogP Comparison with 5-Chloro and 5-Bromo Phenethyl Analogs

The unsubstituted N-phenethylthiophene-2-carboxamide exhibits a measured LogP of 2.72 . Introduction of a 5-chloro substituent (5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide) or 5-bromo substituent (5-bromo-N-(2-phenylethyl)thiophene-2-carboxamide) predictably increases LogP by approximately 0.5–0.8 units based on the Hansch π constants for Cl (+0.71) and Br (+0.86) [1]. This LogP differential directly impacts membrane permeability, solubility, and non-specific protein binding, making the unsubstituted parent the less lipophilic, more balanced starting point for lead optimization. The trifluoroacetyl-substituted analog (N-(2-phenylethyl)-5-(2,2,2-trifluoroacetyl)thiophene-2-carboxamide) further deviates with a substantially higher LogP due to the electron-withdrawing CF3CO group [2].

Lipophilicity (LogP)
Cross-study comparable
LogP 2.72 (measured) vs 3.43–3.58 (5-halo analogs)
Supports solubility and non-specific binding screening
Hansch π-based estimates; experimental validation recommended
Lipophilicity Drug-likeness Permeability

Antimicrobial Activity Differentiation: Class-Level Evidence from 3-Amino Thiophene-2-Carboxamide Derivatives vs. Unsubstituted Scaffold

While direct antibacterial data for the exact unsubstituted N-phenethylthiophene-2-carboxamide are absent from peer-reviewed literature, SAR analysis of the thiophene-2-carboxamide class establishes clear position-dependent activity. The 3-amino-substituted derivative 7b exhibited antibacterial activity indices of 83.3% (S. aureus), 82.6% (B. subtilis), 64.0% (E. coli), and 86.9% (P. aeruginosa) relative to the ampicillin standard [1]. In the closely related N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-carboxamide series, significant antibacterial activity was reported against ESBL-producing E. coli strains . This class-level evidence demonstrates that the unsubstituted parent scaffold serves as the essential, neutral baseline for systematic substitution-driven antimicrobial optimization, where the absence of a 3-position substituent defines the reference activity floor against which all substituted derivatives are benchmarked.

Antibacterial Activity
Class-level inference
3-NH2 derivative 7b: up to 86.9% activity vs ampicillin; unsubstituted parent defines baseline
Reference baseline for SAR substitution-driven optimization
No direct peer-reviewed data for unsubstituted parent; class-level SAR inference
Antibacterial Gram-negative SAR

HDAC Inhibition Potency: Structural Divergence Between Unsubstituted Parent and 5-Trifluoroacetyl Analog Confirmed by BindingDB Data

In the HDAC inhibition domain, the 5-trifluoroacetyl-substituted analog N-(2-phenylethyl)-5-(2,2,2-trifluoroacetyl)thiophene-2-carboxamide (BDBM25156) exhibits an IC50 of 210 nM against HDAC6 in the Fluor-de-Lys assay at 2°C [1]. This potency is entirely dependent on the electrophilic trifluoroacetyl warhead at the thiophene 5-position. The unsubstituted N-phenethylthiophene-2-carboxamide, lacking this zinc-binding moiety, is not reported as an HDAC inhibitor and serves as the negative control scaffold for validating that observed HDAC inhibition arises specifically from the 5-trifluoroacetyl group rather than from the thiophene-2-carboxamide core or the phenethyl side chain. A related analog, 5-acetyl-N-[(1R)-1-phenylethyl]thiophene-2-carboxamide, shows only weak HDAC inhibition (IC50 = 6,900 nM) [2], confirming that the trifluoroacetyl group is superior to acetyl for zinc chelation.

HDAC6 Inhibition
Cross-study comparable
5-CF3CO analog: IC50 210 nM; unsubstituted parent: no activity
Negative control for target engagement validation
Fluor-de-Lys assay; warhead-dependent inhibition
HDAC Epigenetics Enzyme inhibition

Electronic Structure Differentiation: HOMO-LUMO Gap as a Reactivity Descriptor Versus 3-Substituted Analogs

DFT calculations on the thiophene-2-carboxamide series establish that the HOMO-LUMO energy gap (ΔEH-L) is exquisitely sensitive to the nature and position of ring substituents. The 3-amino derivatives (7a–c) exhibit the highest ΔEH-L values, while the 3-methyl derivatives (5a–c) show the lowest, directly correlating substitution pattern with chemical reactivity and charge-transfer character [1]. As the unsubstituted scaffold, N-phenethylthiophene-2-carboxamide occupies an intermediate ΔEH-L position—more reactive than amino-substituted but less reactive than methyl-substituted analogs—defining a distinct electronic profile critical for applications in organic electronics, charge-transfer complex design, and reactivity prediction. A related thiophene-based aldehyde study confirmed that aromatic thiol-derived compounds significantly outperformed aliphatic thiol-derived ones in antimicrobial activity, further underscoring that electronic structure directly governs biological function [2].

HOMO-LUMO Gap
Class-level inference
ΔEH-L ranking: 3-NH2 (highest) > unsubstituted parent (intermediate) > 3-CH3 (lowest)
Intermediate reactivity for structure–property studies
DFT B3LYP/6-311G(d,p); gas-phase calculations
DFT Electronic properties Reactivity

Antioxidant Activity as a Multifunctional Screening Differentiator: Class-Inferred Baseline vs. 3-Amino-Substituted Derivative 7a

In the ABTS radical cation scavenging assay, the 3-amino thiophene-2-carboxamide derivative 7a demonstrated 62.0% inhibition activity compared to the ascorbic acid standard [1]. The unsubstituted N-phenethylthiophene-2-carboxamide, lacking the electron-donating 3-amino group, is expected to exhibit substantially lower radical scavenging capacity due to the absence of the hydrogen-donating NH2 moiety. This creates a clear structure–activity demarcation where the 3-NH2 group is the pharmacophoric determinant of antioxidant activity, and the unsubstituted scaffold serves as the essential inactive comparator. In a broader class context, thiophene scaffolds 5a, 10b, 11, and 13 displayed notable antioxidant and antimicrobial activities [2], confirming that specific substitution patterns are the drivers of multifunctional bioactivity.

ABTS Scavenging
Class-level inference
3-NH2 derivative 7a: 62.0% inhibition vs ascorbic acid; unsubstituted expected low
Inactive comparator for antioxidant hit attribution
ABTS assay; electron-donating group required
Antioxidant ABTS assay Multifunctional screening

Procurement-Driven Application Scenarios for N-Phenethylthiophene-2-carboxamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Indispensable Unsubstituted Reference Standard for Thiophene-2-Carboxamide SAR Campaigns

In any structure–activity relationship (SAR) study of thiophene-2-carboxamide derivatives targeting antibacterial [1], HDAC [2], or antioxidant [1] endpoints, N-phenethylthiophene-2-carboxamide serves as the mandatory unsubstituted baseline. Its LogP of 2.72 and intermediate electronic character provide the reference point against which the incremental contributions of 3-amino, 5-chloro, 5-bromo, or 5-trifluoroacetyl substituents are quantified. Without this compound in the screening set, the ΔActivity attributable to each substituent cannot be calculated, compromising the statistical validity of the SAR model.

HDAC Drug Discovery: Essential Negative Control for Target Engagement Validation

For laboratories screening thiophene-2-carboxamide-based HDAC inhibitors, the unsubstituted parent is the required negative control. The 5-trifluoroacetyl analog (BDBM25156) achieves HDAC6 IC50 = 210 nM, but this activity is entirely warhead-dependent [2]. Co-testing N-phenethylthiophene-2-carboxamide at matched concentrations confirms that observed inhibition arises from zinc chelation by the CF3CO group rather than from non-specific binding of the thiophene-carboxamide core or the phenethyl side chain. This two-compound procurement strategy is essential for rigorous hit triage and for meeting the publication standards of journals such as the Journal of Medicinal Chemistry.

Physicochemical Property Calibration: LogP Baseline for Membrane Permeability and Solubility Optimization

N-Phenethylthiophene-2-carboxamide, with an experimentally determined LogP of 2.72 , defines the optimal lipophilicity midpoint for the thiophene-2-carboxamide chemical series. During lead optimization, procurement of the parent alongside the 5-halogenated analogs (estimated LogP ≈ 3.43–3.58) allows medicinal chemists to experimentally validate calculated LogP shifts and to directly measure the impact of incremental lipophilicity on kinetic solubility, microsomal stability, and plasma protein binding. This facilitates rational, data-driven prioritization of analogs that maintain target potency while avoiding the promiscuity and metabolic liability associated with LogP > 3.5.

Computational Chemistry: DFT Reference Structure for Electronic Property Benchmarking

As the unsubstituted scaffold of the thiophene-2-carboxamide series, N-phenethylthiophene-2-carboxamide is the natural reference structure for DFT benchmarking studies. Its intermediate HOMO-LUMO gap position [1]—between the high-ΔEH-L 3-amino series (7a–c) and the low-ΔEH-L 3-methyl series (5a–c)—makes it the computational anchor point for validating functional and basis set selections before extending calculations to the full substituted derivative library. Computational chemistry groups should procure this compound to generate the experimental UV-Vis and cyclic voltammetry data needed to calibrate their DFT-predicted electronic transitions and redox potentials.

Application
Selection Property
Validation Focus
SAR campaign baseline
Unsubstituted reference scaffold
Substituent contribution deconvolution
HDAC target engagement studies
Absence of zinc-binding warhead
Negative control specificity validation
Physicochemical calibration
Reported LogP context
Lipophilicity-property benchmarking
DFT computational benchmarking
Intermediate HOMO-LUMO character
Computed-vs-experimental calibration
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